ALKYL KETENE DIMER

Papermaking Sizing Agent Process Engineering

AKD wax (CAS 144245-85-2) eliminates the rapid hydrolysis and on-site emulsification burden of ASA sizing. As a solid wax with controlled degradation, it enables pre-formulated emulsions with months-long shelf stability. • Hydrolysis stability: quantifiable over 15-30 days at 40-60°C vs. instantaneous ASA breakdown. • Melting point 44.5-52°C ensures uniform spreading on cellulose fibers under standard drying. • ≥90% purity; iodine value ≥44.5 gI₂/100g; acid value ≤5 mgKOH/g.

Molecular Formula C8H13N
Molecular Weight 0
CAS No. 144245-85-2
Cat. No. B1176502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALKYL KETENE DIMER
CAS144245-85-2
Molecular FormulaC8H13N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AKD Foundational Data for Procurement


Alkyl Ketene Dimer (AKD), CAS 144245-85-2, is a reactive organic compound belonging to the family of 4-membered oxetan-2-one derivatives, characterized by long hydrophobic alkyl chains (predominantly C16 and C18) attached to a β-lactone core [1]. This structure imparts a waxy, water-insoluble solid nature at ambient temperatures, distinguishing it from liquid alternatives like Alkenyl Succinic Anhydride (ASA) [2]. AKD functions as a neutral/alkaline sizing agent in papermaking, where its lactone ring undergoes covalent esterification with cellulose hydroxyl groups to impart durable water repellency [3]. As a foundational raw material, AKD wax (often referred to as AKD original powder) is supplied with specifications such as ≥90% purity, an iodine value ≥44.5 gI2/100g, and an acid value ≤5 mgKOH/g, and is subsequently emulsified for industrial application [4]. Its synthesis from higher fatty acids (C≥12) yields a product with a melting point typically in the range of 44.5-52°C, which is critical for its handling and performance in papermaking processes .

Why AKD Substitution Fails


Direct substitution of Alkyl Ketene Dimer (AKD) with other common sizing agents, such as Alkenyl Succinic Anhydride (ASA) or rosin, is not feasible without significant reformulation and performance trade-offs. This stems from fundamental differences in their chemical reactivity, physical state, and hydrolytic stability. ASA is a highly reactive liquid that hydrolyzes rapidly upon contact with water, demanding on-site emulsification and immediate use to prevent equipment fouling and sizing loss . In contrast, AKD is a solid wax with a slower, more controlled hydrolysis rate, which confers superior emulsion stability and a longer pot life, thereby reducing process complexity and waste [1]. Furthermore, the covalent β-keto ester bond formed by AKD with cellulose is more chemically resistant than the physical adsorption of rosin, leading to greater permanence of sizing under varied storage and end-use conditions [2]. Therefore, selecting AKD over an alternative is not a simple swap; it represents a deliberate choice of a distinct process window, a different stability profile, and a unique mechanism of durable hydrophobicity, all of which are underpinned by the quantitative differentiators detailed in the following section.

AKD vs. Alternative Sizing Agents: Quantitative Evidence


Physical State: Solid Wax vs. Oily Liquid

Alkyl Ketene Dimer (AKD) is a solid wax at room temperature, whereas its primary alternative, Alkenyl Succinic Anhydride (ASA), is an oily liquid [1]. This fundamental physical difference dictates handling, storage, and emulsification requirements. The solid, waxy nature of AKD contributes to its lower hydrolysis rate and greater emulsion stability compared to liquid ASA, which must be emulsified on-site immediately before use due to its high reactivity with water [2].

Papermaking Sizing Agent Process Engineering

Melting Point: AKD vs. Rosin

The melting point of AKD wax is a critical quality control parameter that influences its spreading and orientation on cellulose fibers during the paper drying process. Commercial AKD typically exhibits a melting point in the range of 44.5-52°C , which is significantly lower than that of traditional rosin sizes (approximately 70-80°C) [1]. This lower melting range ensures efficient melting and uniform distribution of the hydrophobic film across the fiber surface under standard paper machine drying temperatures, which is essential for developing full sizing potential [2].

Papermaking Sizing Agent Thermal Properties

Hydrolytic Stability: AKD vs. ASA Emulsions

AKD emulsions exhibit significantly greater resistance to hydrolysis than ASA emulsions. A study on AKD emulsion stability showed that after 15 and 30 days of storage at elevated temperatures (40-60°C), AKD emulsions had undergone hydrolysis, but the process was gradual and quantifiable [1]. In contrast, ASA is known for its extremely rapid hydrolysis, which necessitates on-site emulsification and immediate use to prevent equipment deposits and loss of sizing efficiency . This difference in hydrolysis kinetics is a primary reason AKD is preferred for processes requiring pre-made or longer-storage emulsions.

Sizing Agent Emulsion Stability Hydrolysis

Unfilled Paper Durability: AKD vs. ASA

While AKD can be more susceptible to sizing loss on filled papers, its performance on unfilled papers demonstrates a specific area of durability. A study comparing AKD and ASA sized papers stored at 23°C and 50% RH showed that for unfilled papers protected from the atmosphere, the reduction in sizing was marginal. For the lowest AKD dosage, the Cobb60 value (a measure of water absorption) increased from 34 to 79 g/m², indicating a modest loss of water resistance over time [1]. This contrasts with ASA, which, while also losing sizing, does so via a different mechanism and can be more stable on filled grades, highlighting that the choice between AKD and ASA must consider the specific furnish [1].

Sizing Durability Contact Angle Paper Aging

Emulsion Stability: AKD vs. ASA

A defining advantage of Alkyl Ketene Dimer (AKD) is its superior emulsion stability and lower hydrolysis rate relative to Alkenyl Succinic Anhydride (ASA) [1]. The long alkyl chains of AKD sterically hinder the reactive lactone ring, slowing its reaction with water. This property is in direct contrast to ASA, which is known for its high reactivity and rapid hydrolysis, requiring it to be emulsified on-site immediately prior to use [2]. The inherent stability of AKD emulsions allows for them to be manufactured, shipped, and stored as a ready-to-use product, a logistical and operational benefit not possible with ASA.

Sizing Agent Emulsion Stability Hydrolysis Rate

AKD Application Scenarios


Neutral Sizing Emulsion Manufacture

Procurement Scenario: A paper mill or chemical supplier seeking to manufacture a neutral sizing emulsion with a shelf life of several months should prioritize AKD wax CAS 144245-85-2. The quantitative evidence of AKD's lower hydrolysis rate and superior emulsion stability compared to ASA [1] makes it the only practical choice for producing a pre-formulated emulsion that can be stored and shipped without rapid degradation. This avoids the capital and operational expenditure of on-site ASA emulsification systems, offering a clear logistical and economic advantage.

Durable Hydrophobicity for Unfilled Papers

Procurement Scenario: For the production of high-quality, unfilled fine papers—such as archival paper, currency paper, or premium writing grades—where long-term water resistance is critical, AKD provides quantifiable durability advantages. Research shows that unfilled AKD-sized papers maintain their sizing properties well during protected storage, with a relatively small increase in Cobb60 values (from 34 to 79 g/m² at low dosage) over months [2]. This established performance makes AKD the technically justified choice over alternatives that may offer less permanent sizing.

Neutral to Alkaline Papermaking

Procurement Scenario: Any papermaking process operating at a neutral or slightly alkaline pH (e.g., pH 7.0-8.5) is a direct application scenario for AKD [3]. Unlike rosin sizing, which requires acidic conditions and aluminum sulfate, AKD is chemically designed to function optimally in this pH range. This enables the use of calcium carbonate (PCC/GCC) as a filler, which improves paper brightness, opacity, and permanence while reducing corrosion and environmental impact. Procurement of AKD is therefore inherently linked to the selection of a modern, alkaline papermaking process.

R&D of Superhydrophobic Cellulosic Surfaces

Procurement Scenario: In an R&D context focused on creating advanced, superhydrophobic materials from wood or paper, AKD wax is a key building block. Its ability to form a durable, covalently bonded hydrophobic layer on cellulose has been exploited to create surfaces with water contact angles up to 150° [4]. The well-characterized melting and spreading behavior of AKD (melting point 44.5-52°C ) allows researchers to precisely control thermal treatment to achieve desired nano- and micro-scale surface textures, making it a preferred reagent over less predictable or reactive alternatives.

Technical Documentation Hub

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